1-(Cyclohex-3-en-1-ylmethyl)-4-(4-phenylcyclohexyl)piperazine
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Overview
Description
1-(Cyclohex-3-en-1-ylmethyl)-4-(4-phenylcyclohexyl)piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound features a unique structure with both cyclohexenyl and phenylcyclohexyl groups attached to a piperazine ring, which may impart distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-phenylcyclohexyl)piperazine typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of Cyclohex-3-en-1-ylmethyl Bromide: Starting with cyclohex-3-en-1-ol, it can be converted to cyclohex-3-en-1-ylmethyl bromide using hydrobromic acid.
Nucleophilic Substitution Reaction: The cyclohex-3-en-1-ylmethyl bromide can then react with piperazine in the presence of a base like potassium carbonate to form 1-(Cyclohex-3-en-1-ylmethyl)piperazine.
Addition of Phenylcyclohexyl Group: Finally, the phenylcyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction using phenylcyclohexyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohex-3-en-1-ylmethyl)-4-(4-phenylcyclohexyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce any double bonds present in the cyclohexenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield cyclohexanone derivatives, while reduction could result in fully saturated cyclohexyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study receptor-ligand interactions.
Medicine: Potential use as a pharmaceutical agent, particularly in the treatment of central nervous system disorders.
Industry: Possible applications in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-(4-phenylcyclohexyl)piperazine would depend on its specific biological target. In general, piperazine derivatives can interact with neurotransmitter receptors in the brain, modulating their activity. This compound may bind to specific receptors, altering their conformation and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclohexylmethyl)-4-(4-phenylcyclohexyl)piperazine: Similar structure but lacks the double bond in the cyclohexenyl group.
1-(Cyclohex-3-en-1-ylmethyl)-4-(4-methylphenyl)piperazine: Similar structure but with a methyl group on the phenyl ring.
Uniqueness
1-(Cyclohex-3-en-1-ylmethyl)-4-(4-phenylcyclohexyl)piperazine is unique due to the presence of both cyclohexenyl and phenylcyclohexyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-(4-phenylcyclohexyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2/c1-3-7-20(8-4-1)19-24-15-17-25(18-16-24)23-13-11-22(12-14-23)21-9-5-2-6-10-21/h1-3,5-6,9-10,20,22-23H,4,7-8,11-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMBNFNEQOPLIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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